Ethyl 2-bromo-(2-pyridinyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl bromo(pyridin-2-yl)acetate is an organic compound with the molecular formula C9H10BrNO2. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl bromo(pyridin-2-yl)acetate can be synthesized through several methods. One common method involves the bromination of ethyl 2-(pyridin-2-yl)acetate. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of ethyl bromo(pyridin-2-yl)acetate may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions can optimize the production process, making it more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
Ethyl bromo(pyridin-2-yl)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile, such as an amine or an alcohol, to form new compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in solvents like ethanol or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield ethyl 2-(pyridin-2-yl)acetamide, while oxidation can produce ethyl 2-(pyridin-2-yl)acetate.
Scientific Research Applications
Ethyl bromo(pyridin-2-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new chemical reactions and methodologies.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for various studies. It can also serve as a precursor for the synthesis of biologically active compounds.
Medicine: Research into new pharmaceuticals often involves the use of ethyl bromo(pyridin-2-yl)acetate as an intermediate in the synthesis of potential drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which ethyl bromo(pyridin-2-yl)acetate exerts its effects depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. The pyridine ring can also participate in coordination chemistry, interacting with metal ions to form complexes. These interactions can influence the reactivity and properties of the compound.
Comparison with Similar Compounds
Ethyl bromo(pyridin-2-yl)acetate can be compared to other similar compounds, such as:
Ethyl 2-bromoacetate: Lacks the pyridine ring, making it less versatile in certain reactions.
Methyl bromo(pyridin-2-yl)acetate: Similar structure but with a methyl ester group instead of an ethyl ester group, which can affect its reactivity and solubility.
Ethyl 2-chloro(pyridin-2-yl)acetate: Contains a chlorine atom instead of bromine, which can influence the rate and selectivity of nucleophilic substitution reactions.
Ethyl bromo(pyridin-2-yl)acetate is unique due to its combination of the pyridine ring and the bromoacetate moiety, providing a balance of reactivity and stability that is valuable in various chemical and biological applications.
Properties
CAS No. |
123761-15-9 |
---|---|
Molecular Formula |
C9H10BrNO2 |
Molecular Weight |
244.08 g/mol |
IUPAC Name |
ethyl 2-bromo-2-pyridin-2-ylacetate |
InChI |
InChI=1S/C9H10BrNO2/c1-2-13-9(12)8(10)7-5-3-4-6-11-7/h3-6,8H,2H2,1H3 |
InChI Key |
JNOYCFAVJXWZTO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C1=CC=CC=N1)Br |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=N1)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.